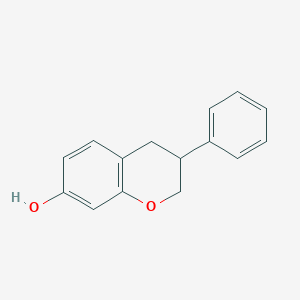
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is an organic compound that belongs to the class of halogenated nicotinoyl chlorides It is characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 4-position on the nicotinoyl chloride ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride typically involves the iodination of 2-hydroxynicotinoyl chloride. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), mild heating (40-60°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions, room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (tetrahydrofuran, ethanol), room temperature to reflux.
Major Products
Substitution: Amides, esters, thioesters.
Oxidation: Carbonyl derivatives.
Reduction: Deiodinated products.
科学的研究の応用
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-chloronicotinoyl chloride: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-4-bromonicotinoyl chloride: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-4-fluoronicotinoyl chloride: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride is unique due to the presence of the iodine atom, which can impart distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to enhanced biological activity or selectivity.
特性
分子式 |
C6H3ClINO2 |
|---|---|
分子量 |
283.45 g/mol |
IUPAC名 |
4-iodo-2-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClINO2/c7-5(10)4-3(8)1-2-9-6(4)11/h1-2H,(H,9,11) |
InChIキー |
JRHRMPCSNQMTJL-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1I)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)


![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)








